molecular formula C6H7N5 B13837780 Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine

Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine

Cat. No.: B13837780
M. Wt: 149.15 g/mol
InChI Key: LTCFGGOAXBKSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is of significant interest due to its unique structure, which combines a triazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine typically involves a multi-step process. One common method is the one-pot four-component reaction, which includes Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine. This reaction is catalyzed by L-proline as a basic organocatalyst, along with CuSO4·5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a green solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A simpler triazole compound with similar nitrogen-rich structure.

    Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.

    Pyrazole: Another nitrogen-containing heterocycle with potential biological activity.

Uniqueness

Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. The combination of these two rings allows for versatile reactivity and the potential for diverse applications in various fields .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

1-methyltriazolo[4,5-b]pyridin-6-amine

InChI

InChI=1S/C6H7N5/c1-11-5-2-4(7)3-8-6(5)9-10-11/h2-3H,7H2,1H3

InChI Key

LTCFGGOAXBKSPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC(=C2)N)N=N1

Origin of Product

United States

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